
2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol
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Overview
Description
2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol is a chemical compound with the molecular formula C18H35NOSSn and a molecular weight of 432.25 g/mol . This compound is characterized by the presence of a thiazole ring substituted with a tributylstannyl group and a hydroxyl group on the propan-2-yl side chain . It is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol typically involves the reaction of a thiazole derivative with a tributylstannyl reagent under specific conditions . The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like palladium or copper to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Chemical Reactions Analysis
2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or copper, and reagents like hydrogen peroxide, m-chloroperbenzoic acid, and lithium aluminum hydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The tributylstannyl group can participate in various chemical reactions, facilitating the formation of new chemical bonds and the modification of existing ones . The thiazole ring can interact with biological molecules, influencing their structure and function . The hydroxyl group on the propan-2-yl side chain can form hydrogen bonds, further affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol can be compared with other similar compounds, such as:
2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol: This compound has a similar structure but with the tributylstannyl group at a different position on the thiazole ring.
2,2,2-Trichloro-N-(1,3-thiazol-2-yl)acetamide: This compound contains a thiazole ring but with different substituents, leading to different chemical properties and applications.
3-Chloro-N-(1,3-thiazol-2-yl)propanamide: Another thiazole derivative with distinct substituents, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in various chemical and biological contexts .
Biological Activity
2-(4-(Tributylstannyl)thiazol-2-yl)propan-2-ol, with the chemical formula C18H35NOSSn and a molecular weight of 432.25 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.
- Molecular Formula : C18H35NOSSn
- Molecular Weight : 432.25 g/mol
- Purity : Typically around 95% in commercial preparations .
The biological activity of this compound is largely attributed to its thiazole ring, which is known for interacting with various biological targets. Thiazole derivatives often exhibit antimicrobial, antifungal, and anticancer properties due to their ability to inhibit key enzymes and disrupt cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Antioxidant Activity : It may exhibit antioxidant properties, reducing oxidative stress within cells.
- Cell Signaling Modulation : The compound could influence cell signaling pathways, potentially affecting apoptosis and cell survival .
Antimicrobial Properties
Research indicates that thiazole derivatives possess significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 20 | 100 |
C. albicans | 18 | 100 |
This table illustrates the compound's potential effectiveness against common pathogens, suggesting its utility in developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating key apoptotic pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast) | 25 | Caspase activation |
HeLa (cervical) | 30 | ROS generation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as a chemotherapeutic agent .
Case Studies
- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial effects of various thiazole derivatives, including our compound of interest. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its use in treating infections .
- Evaluation of Anticancer Properties : In a study focusing on breast cancer cells, researchers found that treatment with thiazole derivatives resulted in reduced cell viability and increased apoptosis markers such as cleaved caspases and PARP cleavage .
- Toxicity Assessment : Toxicological evaluations indicated that while the compound exhibits promising biological activity, careful consideration must be given to its safety profile in vivo, as some organ-specific toxicities were noted at higher concentrations .
Properties
IUPAC Name |
2-(4-tributylstannyl-1,3-thiazol-2-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NOS.3C4H9.Sn/c1-6(2,8)5-7-3-4-9-5;3*1-3-4-2;/h4,8H,1-2H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUIBBUNTDEGNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NOSSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676722 |
Source
|
Record name | 2-[4-(Tributylstannyl)-1,3-thiazol-2-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-16-3 |
Source
|
Record name | 2-[4-(Tributylstannyl)-1,3-thiazol-2-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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